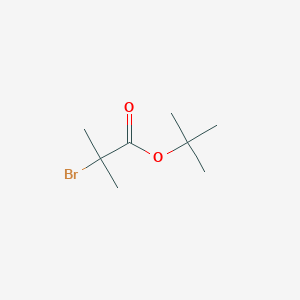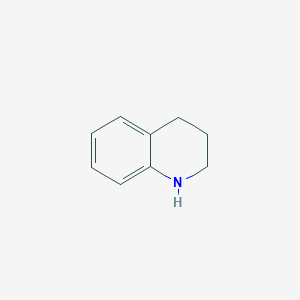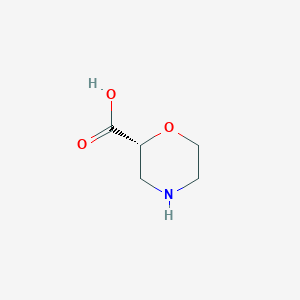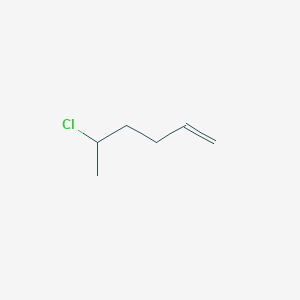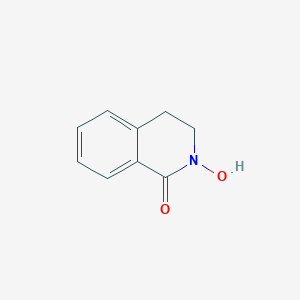
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, also known as dihydroxyisoquinoline, is a heterocyclic organic compound with a molecular formula of C9H9NO2. It is a derivative of isoquinoline and has been found to have various applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of ion channels and receptors in the central nervous system, including NMDA receptors and voltage-gated calcium channels.
Effets Biochimiques Et Physiologiques
Dihydroxyisoquinoline has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the prevention and treatment of various diseases, including cancer and neurodegenerative disorders. It has also been shown to modulate neurotransmitter release and to have neuroprotective effects, which may be beneficial for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline is that it is relatively easy to synthesize and is readily available. It also has a relatively low toxicity profile, which makes it suitable for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, research could be conducted to develop more efficient synthesis methods for 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline, which may facilitate its use in lab experiments.
Méthodes De Synthèse
Dihydroxyisoquinoline can be synthesized through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amino acid and an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenethylamine with a carboxylic acid derivative, such as an acid chloride or an anhydride. The Skraup reaction involves the condensation of aniline and a ketone in the presence of an oxidant and an acid catalyst.
Applications De Recherche Scientifique
Dihydroxyisoquinoline has been found to have various applications in scientific research. It has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent. It has also been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent and its ability to modulate neurotransmitter release.
Propriétés
IUPAC Name |
2-hydroxy-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-4,12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKBTMVISFSOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

